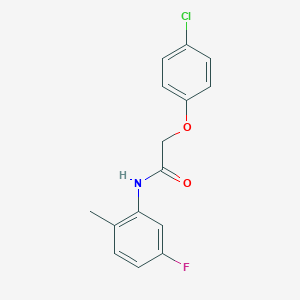

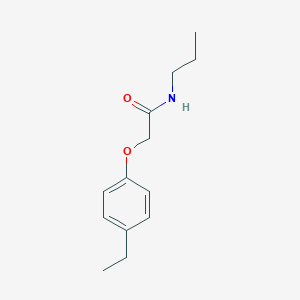

![molecular formula C23H21N3OS B297442 (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)

(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one, also known as PTIO, is a thiazolidine derivative that has been widely used in scientific research. The compound has gained significant attention due to its unique properties, including its ability to act as a nitric oxide (NO) scavenger and its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one involves its ability to scavenge NO. NO is a free radical that reacts with various molecules, including proteins, lipids, and DNA, leading to oxidative stress and tissue damage. (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one reacts with NO to form a stable nitroxide radical, which prevents the harmful effects of NO. The nitroxide radical can be further reduced to regenerate (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one, making it a potent NO scavenger.

Biochemical and Physiological Effects:

(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one can inhibit the production of NO in various cell types, including endothelial cells, macrophages, and neurons. (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one has also been shown to reduce oxidative stress and inflammation in various animal models of disease, such as atherosclerosis, diabetes, and neurodegenerative disorders. Additionally, (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one has been shown to improve endothelial function and reduce blood pressure in animal models of hypertension.

Advantages and Limitations for Lab Experiments

(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one has several advantages and limitations when used in lab experiments. One of the advantages is its ability to scavenge NO, which makes it a useful tool for studying the role of NO in various physiological and pathological processes. (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one is also easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one is its potential to react with other molecules, such as oxygen and superoxide, which can lead to the formation of secondary radicals. This can complicate the interpretation of experimental results and requires careful experimental design and analysis.

Future Directions

(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one has several potential future directions in scientific research. One possible direction is the development of (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one-based therapeutics for various diseases, such as cardiovascular diseases, cancer, and neurodegenerative disorders. Another direction is the use of (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one in imaging techniques, such as magnetic resonance imaging (MRI) and electron paramagnetic resonance (EPR), to visualize NO in vivo. Additionally, (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one can be used in combination with other NO scavengers or antioxidants to enhance their therapeutic potential. Finally, further research is needed to understand the mechanism of action of (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one and its potential limitations in experimental settings.

Conclusion:

In conclusion, (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one, or (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one, is a thiazolidine derivative that has gained significant attention in scientific research due to its ability to scavenge NO. (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one has several potential applications in scientific research, including the development of therapeutics for various diseases and the use in imaging techniques to visualize NO in vivo. However, the potential limitations of (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one in experimental settings require careful experimental design and analysis. Further research is needed to fully understand the mechanism of action of (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one and its potential future directions in scientific research.

Synthesis Methods

(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-amino-3-ethyl-1,3-thiazolidine-4-one with indole-3-carboxaldehyde and propargyl bromide in the presence of acetic acid. The reaction yields a yellow solid, which is then purified by recrystallization. The purity of the compound can be confirmed using various analytical techniques, such as NMR, IR, and mass spectrometry.

Scientific Research Applications

(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one has been extensively used in scientific research due to its ability to scavenge NO. NO is a potent signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. However, excessive production of NO can lead to oxidative stress and tissue damage. (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one acts as a NO scavenger by reacting with NO to form a stable nitroxide radical. This property of (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one has been utilized in various research applications, such as studying the role of NO in cardiovascular diseases, cancer, and neurodegenerative disorders.

properties

Molecular Formula |

C23H21N3OS |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

(5E)-3-ethyl-2-phenylimino-5-[(1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C23H21N3OS/c1-3-14-25-16-17(19-12-8-9-13-20(19)25)15-21-22(27)26(4-2)23(28-21)24-18-10-6-5-7-11-18/h3,5-13,15-16H,1,4,14H2,2H3/b21-15+,24-23? |

InChI Key |

AXNQPNLGISYTIH-QQAFOXPBSA-N |

Isomeric SMILES |

CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC=C)/SC1=NC4=CC=CC=C4 |

SMILES |

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC=C)SC1=NC4=CC=CC=C4 |

Canonical SMILES |

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC=C)SC1=NC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Ethoxy-1-naphthyl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B297359.png)

![(Z)-2-((4-((7-(2-chlorophenyl)-9-oxo-5H-benzo[h]thiazolo[2,3-b]quinazolin-10(6H,7H,9H)-ylidene)methyl)-2-ethoxyphenoxy)methyl)benzonitrile](/img/structure/B297360.png)

![(10Z)-7-(4-fluorophenyl)-10-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B297362.png)

![(14Z)-11-(4-bromophenyl)-14-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297364.png)

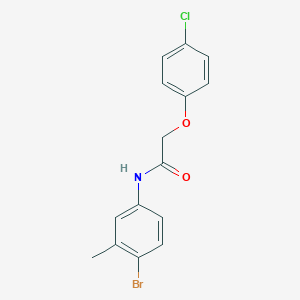

![N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B297366.png)

amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)

amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)

![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)